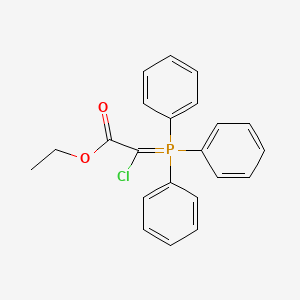
Ethyl 2-chloro-2-(triphenylphosphoranylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-2-(triphenylphosphoranylidene)acetate is a chemical compound with the molecular formula C22H21ClO2P. It is a derivative of triphenylphosphorane and is commonly used as a reagent in organic synthesis, particularly in the Wittig reaction. This compound is known for its stability and reactivity, making it a valuable tool in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-2-(triphenylphosphoranylidene)acetate can be synthesized through the reaction of triphenylphosphine with ethyl chloroacetate. The reaction typically involves the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the triphenylphosphine, allowing it to react with the ethyl chloroacetate to form the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-chloro-2-(triphenylphosphoranylidene)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can react with aldehydes and ketones in the Wittig reaction to form alkenes.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Wittig Reaction: Typically involves the use of aldehydes or ketones as reactants, with the reaction carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Major Products Formed:
Alkenes: Formed through the Wittig reaction with aldehydes or ketones.
Substituted Esters: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-2-(triphenylphosphoranylidene)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a tool for modifying biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-chloro-2-(triphenylphosphoranylidene)acetate involves its role as a Wittig reagent. In the Wittig reaction, the compound reacts with aldehydes or ketones to form alkenes. The reaction proceeds through the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide to yield the alkene product .
Comparación Con Compuestos Similares
Ethyl (triphenylphosphoranylidene)acetate: Similar in structure but lacks the chlorine atom.
Methyl (triphenylphosphoranylidene)acetate: Similar but with a methyl group instead of an ethyl group.
Benzyl (triphenylphosphoranylidene)acetate: Similar but with a benzyl group instead of an ethyl group.
Uniqueness: Ethyl 2-chloro-2-(triphenylphosphoranylidene)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, offering different reactivity compared to its non-chlorinated counterparts .
Propiedades
Fórmula molecular |
C22H20ClO2P |
|---|---|
Peso molecular |
382.8 g/mol |
Nombre IUPAC |
ethyl 2-chloro-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C22H20ClO2P/c1-2-25-22(24)21(23)26(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 |
Clave InChI |
GCGGWYSVUBMIML-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



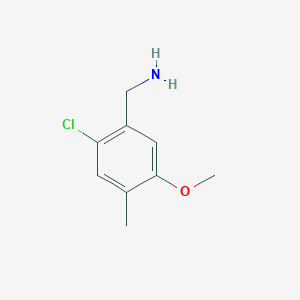
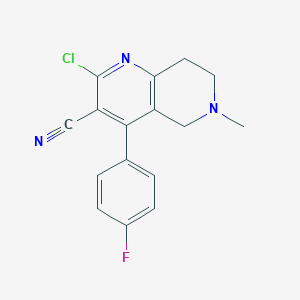

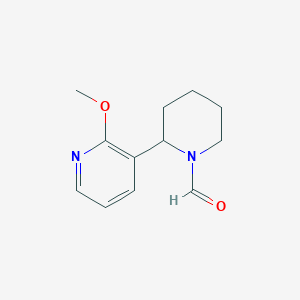
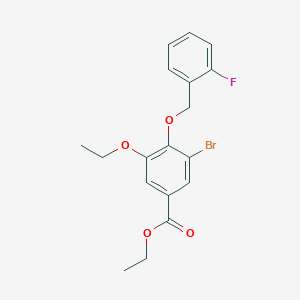

![[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B13009341.png)
![7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009346.png)
![tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13009351.png)
![Methylthieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B13009353.png)
![(S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13009366.png)
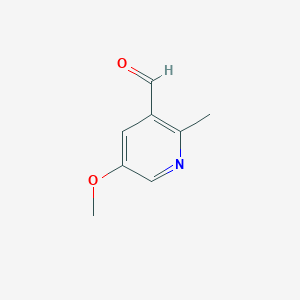
![5-Bromo-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B13009380.png)
